(R)-2-(1-methylpyrrolidin-2-yl)ethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-methylpyrrolidin-2-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-2-(1-methylpyrrolidin-2-yl)ethanone, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective formation of the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-methylpyrrolidin-2-yl)ethanol may involve the use of chiral catalysts or biocatalysts to achieve high enantioselectivity. Enzymatic reduction using alcohol dehydrogenases or ketoreductases is a common method employed to produce the desired enantiomer with high purity and yield. The process is optimized to minimize the formation of by-products and to ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-methylpyrrolidin-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to ®-2-(1-methylpyrrolidin-2-yl)ethanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: As mentioned earlier, the reduction of ®-2-(1-methylpyrrolidin-2-yl)ethanone to ®-2-(1-methylpyrrolidin-2-yl)ethanol can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group of ®-2-(1-methylpyrrolidin-2-yl)ethanol can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride to form the corresponding chlorides or tosylates.
Major Products Formed
Oxidation: ®-2-(1-methylpyrrolidin-2-yl)ethanone
Reduction: ®-2-(1-methylpyrrolidin-2-yl)ethanol
Substitution: ®-2-(1-methylpyrrolidin-2-yl)ethyl chloride or ®-2-(1-methylpyrrolidin-2-yl)ethyl tosylate
Scientific Research Applications
®-2-(1-methylpyrrolidin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-(1-methylpyrrolidin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound’s chiral nature also influences its interaction with biological targets, leading to enantioselective effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-methylpyrrolidin-2-yl)ethanol
- 2-(1-methylpyrrolidin-2-yl)ethanone
- 2-(1-methylpyrrolidin-2-yl)ethyl chloride
Uniqueness
®-2-(1-methylpyrrolidin-2-yl)ethanol is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This enantiomeric form may exhibit different biological activity and reactivity compared to its (S)-counterpart. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(2R)-1-methylpyrrolidin-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVMBPXFPFAECB-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298451 | |
Record name | (2R)-1-Methyl-2-pyrrolidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60307-26-8 | |
Record name | (2R)-1-Methyl-2-pyrrolidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60307-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-pyrrolidineethanol, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060307268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-1-Methyl-2-pyrrolidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-2-PYRROLIDINEETHANOL, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K70C7O5V0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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